Cas no 2580103-05-3 (rac-(2R,3S)-1-(benzyloxy)carbonyl-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid)

rac-(2R,3S)-1-(benzyloxy)carbonyl-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- rac-(2R,3S)-1-[(benzyloxy)carbonyl]-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- EN300-27724082
- 2580103-05-3
- rac-(2R,3S)-1-(benzyloxy)carbonyl-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
-
- Inchi: 1S/C19H19NO4/c1-13-11-15-9-5-6-10-16(15)20(17(13)18(21)22)19(23)24-12-14-7-3-2-4-8-14/h2-10,13,17H,11-12H2,1H3,(H,21,22)/t13-,17+/m1/s1
- InChI Key: ZWAIIPNMTNRHOV-DYVFJYSZSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1C2C=CC=CC=2C[C@@H](C)[C@H]1C(=O)O)=O
Computed Properties
- Exact Mass: 325.13140809g/mol
- Monoisotopic Mass: 325.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 460
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 66.8Ų
rac-(2R,3S)-1-(benzyloxy)carbonyl-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27724082-2.5g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580103-05-3 | 95.0% | 2.5g |
$1959.0 | 2025-03-20 | |
Enamine | EN300-27724082-5.0g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580103-05-3 | 95.0% | 5.0g |
$2900.0 | 2025-03-20 | |
Enamine | EN300-27724082-1.0g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580103-05-3 | 95.0% | 1.0g |
$999.0 | 2025-03-20 | |
Enamine | EN300-27724082-0.5g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580103-05-3 | 95.0% | 0.5g |
$959.0 | 2025-03-20 | |
Enamine | EN300-27724082-0.05g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580103-05-3 | 95.0% | 0.05g |
$839.0 | 2025-03-20 | |
Enamine | EN300-27724082-10.0g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580103-05-3 | 95.0% | 10.0g |
$4299.0 | 2025-03-20 | |
Enamine | EN300-27724082-0.25g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580103-05-3 | 95.0% | 0.25g |
$920.0 | 2025-03-20 | |
Enamine | EN300-27724082-0.1g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580103-05-3 | 95.0% | 0.1g |
$879.0 | 2025-03-20 | |
Enamine | EN300-27724082-1g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580103-05-3 | 1g |
$999.0 | 2023-09-10 | ||
Enamine | EN300-27724082-5g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2580103-05-3 | 5g |
$2900.0 | 2023-09-10 |
rac-(2R,3S)-1-(benzyloxy)carbonyl-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Related Literature
-
1. Caper tea
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
Additional information on rac-(2R,3S)-1-(benzyloxy)carbonyl-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Comprehensive Overview of rac-(2R,3S)-1-(benzyloxy)carbonyl-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS No. 2580103-05-3)
rac-(2R,3S)-1-(benzyloxy)carbonyl-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a chiral compound with significant potential in pharmaceutical and organic synthesis applications. Its CAS number 2580103-05-3 serves as a unique identifier, ensuring precise tracking in chemical databases. The compound features a tetrahydroquinoline core, a structural motif frequently explored in drug discovery due to its bioactivity and versatility. Researchers are increasingly interested in its stereochemistry, particularly the (2R,3S) configuration, which may influence binding affinity and metabolic stability in therapeutic agents.
The benzyloxy carbonyl (Cbz) protecting group in this molecule is a critical functional moiety, widely used in peptide synthesis and medicinal chemistry. This group enhances solubility and stability during synthetic processes, making rac-(2R,3S)-1-(benzyloxy)carbonyl-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid a valuable intermediate. Recent trends in green chemistry have spurred interest in optimizing its synthesis to reduce waste and improve yield, aligning with the growing demand for sustainable methodologies.
In the context of AI-driven drug discovery, this compound has garnered attention as a potential scaffold for virtual screening. Computational models often prioritize molecules with tetrahydroquinoline derivatives due to their diverse pharmacological profiles. Questions like "How does stereochemistry impact the bioactivity of tetrahydroquinoline-based compounds?" or "What are the latest synthetic routes for Cbz-protected intermediates?" reflect common queries in academic and industrial forums, highlighting the relevance of this compound.
From a regulatory perspective, rac-(2R,3S)-1-(benzyloxy)carbonyl-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is not classified as hazardous, making it accessible for research without stringent restrictions. Its applications span asymmetric catalysis, peptide mimetics, and small-molecule libraries for high-throughput screening. The compound’s carboxylic acid functionality further allows for derivatization, enabling the development of prodrugs or conjugates with improved pharmacokinetic properties.
Emerging studies on neurodegenerative diseases and antibiotic resistance have also explored tetrahydroquinoline derivatives as potential leads. For instance, the 3-methyl substitution in this compound could modulate interactions with biological targets like enzymes or receptors. Researchers frequently search for "structure-activity relationships of methyl-substituted tetrahydroquinolines" or "Cbz deprotection methods under mild conditions," underscoring the intersection of this molecule with cutting-edge scientific inquiries.
In summary, rac-(2R,3S)-1-(benzyloxy)carbonyl-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS 2580103-05-3) represents a multifaceted tool for modern chemistry. Its structural features align with trends in precision medicine, sustainable synthesis, and computational drug design, ensuring its continued relevance in both academic and industrial settings.
2580103-05-3 (rac-(2R,3S)-1-(benzyloxy)carbonyl-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid) Related Products
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)




